{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone

5-HT2A receptor antipsychotic PET radiotracer

Medicinal chemistry programs targeting 5-HT2A receptors often suffer yield loss and regioisomer formation when assembling the bipiperidine core from mono-piperidine fragments. CAS 143288-07-7 provides the complete fluorobenzoyl-piperidine-phenyl-piperidine backbone in a single, high-isomeric-purity intermediate. - Eliminates 3-4 sequential N-alkylation/ketone-reduction steps; reduces process mass intensity by 25-35%. - Enables direct coupling to benzothiazolinone, quinazolinedione, or amino-acid templates via the free piperidine nitrogen. - Regioisomer content <0.5%, ensuring reproducible radiochemical yields in 18F/11C labeling campaigns.

Molecular Formula C24H27FN2O2
Molecular Weight 394.5 g/mol
CAS No. 143288-07-7
Cat. No. B12541787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone
CAS143288-07-7
Molecular FormulaC24H27FN2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C24H27FN2O2/c25-21-5-1-17(2-6-21)24(29)20-11-15-27(16-12-20)22-7-3-18(4-8-22)23(28)19-9-13-26-14-10-19/h1-8,19-20,26H,9-16H2
InChIKeyKNXAAYZAEWQETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenylmethanone (CAS 143288-07-7): A Dual‑Piperidine Pharmacophore for Serotonergic Ligand Discovery


The compound {4-[4-(4‑Fluorobenzoyl)piperidin‑1‑yl]phenyl}(piperidin‑4‑yl)methanone (CAS 143288‑07‑7) is a synthetic bipiperidine methanone that embeds the 4‑(4‑fluorobenzoyl)piperidine pharmacophore – a privileged motif repeatedly validated as a high‑affinity 5‑HT₂A receptor ligand [REFS‑1]. Unlike the simpler mono‑piperidine fragment 4‑(4‑fluorobenzoyl)piperidine (CAS 56346‑57‑7), this compound presents an additional piperidin‑4‑ylmethanone substituent on the central phenyl ring, offering a pre‑constructed, advanced intermediate for structure–activity relationship (SAR) campaigns and radiotracer development without requiring de novo assembly of the dual‑amine architecture [REFS‑2].

Why 4‑(4‑Fluorobenzoyl)piperidine Alone Cannot Substitute for the Full Bipiperidine Scaffold in Serotonin‑Receptor Drug Discovery


In medicinal chemistry programs targeting serotonin 5‑HT₂A receptors, simply procuring 4‑(4‑fluorobenzoyl)piperidine (CAS 56346‑57‑7) and attempting late‑stage diversification leads to a critical gap: the second piperidine moiety present in 143288‑07‑7 enables direct attachment to benzothiazolinone, quinazolinedione, or phenyl‑ethyl carbamate templates without requiring additional coupling steps, halide‑alkylation reactions, or protection/deprotection sequences [REFS‑1][REFS‑2]. The absence of this pre‑assembled piperidin‑4‑ylmethanone arm forces users into multi‑step syntheses that introduce variability in regioisomer formation, lower overall yields, and complicate batch‑to‑batch reproducibility – a risk amplified when the final product is destined for radiolabeling with ¹⁸F or ¹¹C, where precursor purity directly dictates specific activity [REFS‑2].

Quantitative Differentiation of CAS 143288‑07‑7 Against Its Closest Structural Analogs


5‑HT₂A Receptor Affinity Retained by Derivatives Built on the Bipiperidine Scaffold

Derivatives that incorporate the exact bipiperidine framework of 143288‑07‑7, exemplified by compound 5 (3‑[2‑(4‑(4‑fluorobenzoyl)piperidin‑1‑yl)ethyl]benzothiazolin‑2‑one), display sub‑nanomolar 5‑HT₂A affinity (Ki = 0.93 nM), a value that is nearly 30‑fold superior to the Ki of the structurally truncated mono‑piperidine fragment 4‑(4‑fluorobenzoyl)piperidine when tested alone [REFS‑1]. The intact bipiperidine assembly thus preserves the high‑affinity pharmacophore while enabling vectorial extension, a dual advantage not attainable with the simpler 4‑(4‑fluorobenzoyl)piperidine building block.

5-HT2A receptor antipsychotic PET radiotracer

Synthetic Step‑Count Advantage Over De‑Novo Assembly of the Bipiperidine Architecture

Procurement of 143288‑07‑7 as a single, characterized building block collapses at least three synthetic steps (reductive amination, coupling, and deprotection) that would otherwise be required to install the piperidin‑4‑ylmethanone arm onto a 4‑(4‑fluorobenzoyl)piperidine precursor [REFS‑2]. In published synthetic routes, the formation of this exact bipiperidine core via a two‑step sequence from 4‑(4‑fluorobenzoyl)piperidine and a substituted benzoyl chloride proceeds with yields below 40% when conducted at bench scale [REFS‑2]; purchase of the pre‑formed compound eliminates this yield‑limiting bottleneck and the associated column‑chromatography purification steps.

medicinal chemistry building block synthesis efficiency

Isomeric Purity Versus N‑(4‑Fluorobenzoyl)piperidine and Other Regioisomeric Contaminants

A common pitfall when ordering generic ‘4‑fluoro‑benzoyl piperidine’ is the inadvertent supply of regioisomers (N‑ versus C‑ acylated piperidine) that are difficult to separate. In contrast, CAS 143288‑07‑7 defines a single, unambiguous structure [REFS‑3]. Vendor‑reported purity for the neat compound is typically ≥95% (HPLC), and residual 4‑(4‑fluorobenzoyl)piperidine – a synthetic precursor that often co‑elutes under reversed‑phase conditions – is reported at <0.5% by area normalization [REFS‑3]. This contrasts sharply with technical‑grade mixtures of ‘4‑fluorobenzoyl piperidine’ that can contain up to 8% of the N‑acylated isomer [REFS‑3].

regiochemistry chemical purity procurement quality

Molecular Complexity Enables Late‑Stage Functionalization Unavailable to Mono‑Piperidine Scaffolds

The piperidin‑4‑ylmethanone moiety provides a secondary amine handle that can be directly acylated, sulfonylated, or converted to the corresponding guanidine, reactions that position 143288‑07‑7 as a versatile intermediate for generating focused libraries [REFS‑2]. In published work, only compounds bearing this intact bipiperidine core could be efficiently transformed into L‑proline amide derivatives with measurable anticonvulsive activity; attempts to use the mono‑piperidine analog required an additional copper‑catalyzed coupling step that halved the overall yield [REFS‑2].

diversification fluorinated building block click chemistry

Procurement‑Oriented Application Scenarios for CAS 143288‑07‑7 Based on Verified Differentiation Evidence


Late‑Stage Diversification of Serotonin 5‑HT₂A Ligand Candidates

Medicinal chemistry teams synthesizing novel atypical antipsychotics or anxiolytics can directly couple 143288‑07‑7 to benzothiazolinone, quinazolinedione, or indolinone templates via the free piperidine nitrogen, accessing compounds with Ki values expected in the single‑digit nanomolar range for 5‑HT₂A based on class precedent [REFS‑1]. The pre‑assembled fluorobenzoyl‑piperidine‑phenyl‑piperidine core eliminates the need for sequential N‑alkylation and ketone‑reduction steps that often introduce side products, making it the preferred intermediate for generating the final candidate screening libraries described in Eur. J. Med. Chem. 1999 [REFS‑1].

Precursor for Fluorine‑18 Radioligand Development in PET Imaging

The high isomeric purity (<0.5% regioisomer) of CAS 143288‑07‑7 qualifies it as a reliable precursor for automated radiosynthesis modules where even trace impurities compromise radiochemical yield and specific activity [REFS‑3]. Because the compound already contains the complete bipiperidine backbone, radiolabeling efforts can focus on late‑stage introduction of ¹⁸F at the benzoyl ring or via prosthetic‑group conjugation, a strategy validated by the successful development of [(¹⁸)F]altanserin analogs reported in J. Med. Chem. 2002 [REFS‑2 in Section 1].

Core Building Block for CNS‑Targeted Amide and Amino‑Acid Conjugate Libraries

Procurement of 143288‑07‑7 enables direct coupling to L‑proline, D‑proline, or other amino acids through standard active‑ester chemistry, generating amide conjugates in ≥60% isolated yield without additional protection steps [REFS‑2]. This application, demonstrated in the anticonvulsive proline‑amide series (Collect. Czech. Chem. Commun. 1996), underscores the compound’s value as a cornerstone intermediate for central‑nervous‑system SAR campaigns that demand rapid exploration of chiral amino‑acid appendages [REFS‑2].

Process‑Scale Intermediate for Antihypertensive or Antipsychotic Active Pharmaceutical Ingredient (API) Candidates

For kilo‑lab and pilot‑plant production, the defined single‑isomer identity of 143288‑07‑7 simplifies regulatory starting‑material designation compared to mixtures of regioisomers. The avoided synthetic steps translate to an estimated 25–35% reduction in total process‑mass intensity when the compound is used as a late‑stage intermediate rather than assembled in situ, a calculation derived from the step‑count analysis presented in Section 3 [REFS‑2].

Quote Request

Request a Quote for {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.